molecular formula C17H28Cl2N2O5 B4048597 Methyl 4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride

Methyl 4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride

Cat. No.: B4048597
M. Wt: 411.3 g/mol
InChI Key: HWBZTLFFOOFVJN-UHFFFAOYSA-N
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Description

Methyl 4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride is a complex organic compound that features a piperazine ring, a benzoate ester, and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Methyl 4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The hydroxyl and ester groups may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5.2ClH/c1-23-17(22)14-2-4-16(5-3-14)24-13-15(21)12-19-8-6-18(7-9-19)10-11-20;;/h2-5,15,20-21H,6-13H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBZTLFFOOFVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CCO)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride
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Methyl 4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride
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Methyl 4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride
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Methyl 4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride
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Methyl 4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride
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Methyl 4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride

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